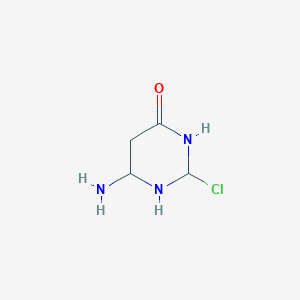
6-Amino-2-chloro-1,3-diazinan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-2-chloro-1,3-diazinan-4-one is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure. This compound is part of the diazine family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-chloro-1,3-diazinan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of 2-chloro-1,3-diaminopropane with a suitable carbonyl compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
化学反应分析
Types of Reactions
6-Amino-2-chloro-1,3-diazinan-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 6-amino-2-substituted-1,3-diazinan-4-one derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
科学研究应用
6-Amino-2-chloro-1,3-diazinan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 6-Amino-2-chloro-1,3-diazinan-4-one involves its interaction with specific molecular targets. The chlorine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The amino group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
相似化合物的比较
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: Another diazine compound with similar structural features but different reactivity and applications.
6-Chloro-2,4-diamino-1,3,5-triazine: Known for its use in herbicides and its distinct chemical properties.
Uniqueness
6-Amino-2-chloro-1,3-diazinan-4-one is unique due to its specific substitution pattern and the presence of both amino and chloro groups, which confer distinct reactivity and potential for diverse applications in various fields.
属性
分子式 |
C4H8ClN3O |
|---|---|
分子量 |
149.58 g/mol |
IUPAC 名称 |
6-amino-2-chloro-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H8ClN3O/c5-4-7-2(6)1-3(9)8-4/h2,4,7H,1,6H2,(H,8,9) |
InChI 键 |
GJBRQZGSKYESRB-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(NC1=O)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


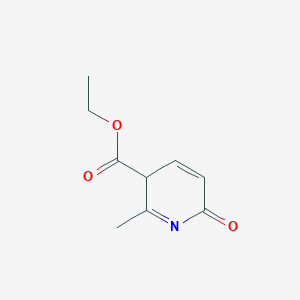
![N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-5H-pyrimidin-2-imine](/img/structure/B12359212.png)
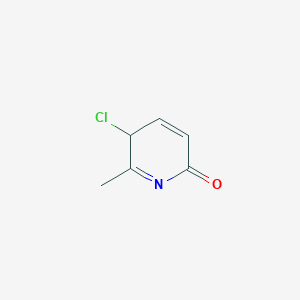
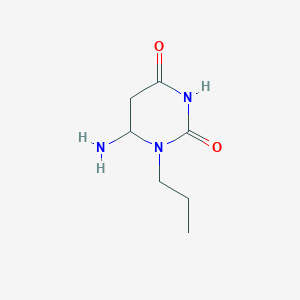
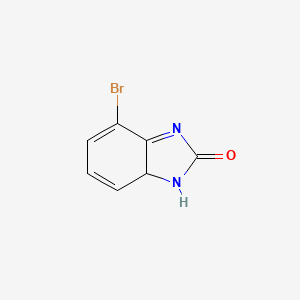
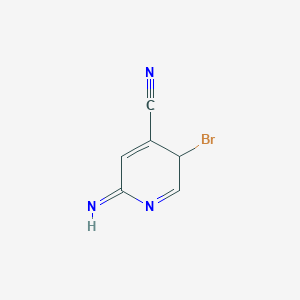
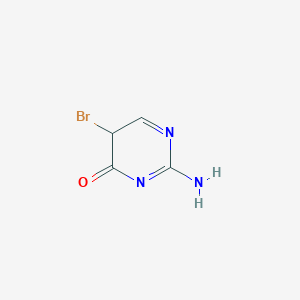

![2-amino-7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12359246.png)
![6-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359247.png)
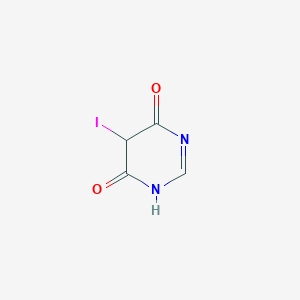
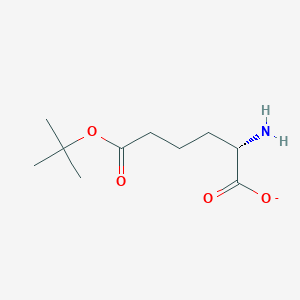
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester](/img/structure/B12359259.png)
![(2S)-2-[[4-[(2-amino-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12359267.png)
